molecular formula C9H10N2O2 B15353048 2-[(2Z)-4-ethenyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]acetamide CAS No. 329314-75-2

2-[(2Z)-4-ethenyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]acetamide

Cat. No.: B15353048
CAS No.: 329314-75-2
M. Wt: 178.19 g/mol
InChI Key: JJDLLVZMTMEVBY-DAXSKMNVSA-N
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Description

2-(4-Ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide is a complex organic compound belonging to the pyrrolone family. This compound features a pyrrolone ring, which is a five-membered heterocyclic structure containing nitrogen, and is known for its potential biological and pharmaceutical applications.

Properties

CAS No.

329314-75-2

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(2Z)-2-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)acetamide

InChI

InChI=1S/C9H10N2O2/c1-3-6-5(2)7(4-8(10)12)11-9(6)13/h3-4H,1H2,2H3,(H2,10,12)(H,11,13)/b7-4-

InChI Key

JJDLLVZMTMEVBY-DAXSKMNVSA-N

Isomeric SMILES

CC\1=C(C(=O)N/C1=C\C(=O)N)C=C

Canonical SMILES

CC1=C(C(=O)NC1=CC(=O)N)C=C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide typically involves multiple steps starting from simpler organic compounds. One common synthetic route begins with the reaction of 3-bromo-4-methylfuran-2,5-dione with ethylene derivatives under controlled conditions to form the pyrrolone ring. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: : Substitution reactions can introduce different functional groups into the pyrrolone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

2-(4-Ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: : The compound and its derivatives are explored for their therapeutic potential in treating various diseases.

  • Industry: : It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

2-(4-Ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide is compared with other similar compounds, such as:

  • Biliverdin: : A naturally occurring compound with a similar pyrrolone structure.

  • Pyrrolidinone derivatives: : Other compounds in the pyrrolone family with different substituents and functional groups.

These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of 2-(4-Ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide.

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